molecular formula C18H19N3O4S B11837285 1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester

1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester

Cat. No.: B11837285
M. Wt: 373.4 g/mol
InChI Key: IFJMJRSGQQOANI-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol, resulting in good yields . Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include methanesulfonic acid, methanol, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester has diverse scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to inhibit the strand transfer of HIV-1 integrase by forming a bis-bidentate chelation with two magnesium ions . This interaction disrupts the normal function of the enzyme, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

What sets 1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties .

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 5-[2-(methylsulfamoyl)ethyl]-3-pyridin-4-yl-1H-indole-2-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-19-26(23,24)10-7-12-3-4-15-14(11-12)16(13-5-8-20-9-6-13)17(21-15)18(22)25-2/h3-6,8-9,11,19,21H,7,10H2,1-2H3

InChI Key

IFJMJRSGQQOANI-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2C3=CC=NC=C3)C(=O)OC

Origin of Product

United States

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